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Introduction
The L-870810 naphthyridine carboxamide class represents a significant lineage of antiretroviral

agents targeting HIV-1 integrase, a critical enzyme for viral replication. L-870810, the lead

compound of this class, is a potent small-molecule inhibitor characterized by an 8-hydroxy-

(1,6)-naphthyridine-7-carboxamide pharmacophore.[1][2][3][4][5] This class of inhibitors

demonstrates a high degree of specificity for the strand transfer step of viral DNA integration

into the host genome.[2][3][4] While the clinical development of L-870810 was discontinued

due to toxicity concerns in preclinical studies, the scaffold continues to be a valuable platform

for the design of novel therapeutics, including repositioning for cancer treatment.[6][7][8] This

technical guide provides an in-depth overview of the L-870810 class, focusing on its

mechanism of action, quantitative biological data, and the experimental protocols used for its

characterization.
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Identifier Value

IUPAC Name

5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-

fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-

carboxamide[1]

CAS Number 410544-95-5[1]

Chemical Formula C20H19FN4O4S[1]

Molecular Weight 430.45 g/mol [1]

Mechanism of Action
The L-870810 naphthyridine carboxamide class targets the HIV-1 integrase enzyme, which

catalyzes the insertion of the viral DNA into the host cell's genome—a crucial step in the

retroviral replication cycle. Specifically, these compounds are integrase strand transfer

inhibitors (INSTIs).[2][3][4][9] They selectively block the strand transfer reaction, which is the

second catalytic step performed by integrase.[2][3][4] This inhibition is achieved through

chelation of the divalent metal ions (typically Mg2+) present in the active site of the integrase,

which are essential for its catalytic activity. The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide

core is the key pharmacophore responsible for this metal chelation.[2][3]

Interestingly, while mechanistically identical to the earlier diketo acid class of inhibitors, L-
870810 and its analogues exhibit a distinct resistance profile.[2][3][4] This suggests that despite

a shared mechanism, the binding interactions within the integrase active site differ.
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Assay Workflow

1. Pre-incubation:
Recombinant HIV-1 Integrase
+ Oligonucleotide Substrate
(mimicking viral DNA ends)

2. Addition of Inhibitor:
L-870810 or vehicle control

3. Initiation of Reaction:
Addition of target DNA

4. Quenching and Analysis:
Denaturation, gel electrophoresis,

and quantification of strand
transfer products

Data Output

Generates

Key Reagents

Provides

Recombinant Integrase Viral DNA Oligonucleotide Target DNA L-870810
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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